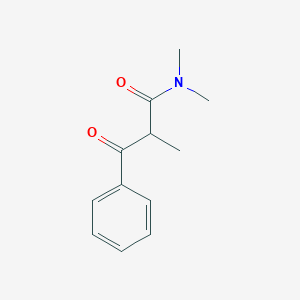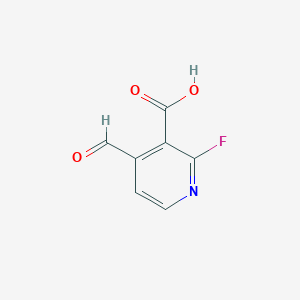
Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is a compound used in peptide synthesis. It consists of two amino acids, threonine and lysine, each protected by different groups. The Boc (tert-butyloxycarbonyl) group protects the amino group of threonine, while the Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group of lysine. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” involves several steps:
Protection of Amino Groups: The amino groups of threonine and lysine are protected using Boc and Fmoc groups, respectively.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is scaled up using automated peptide synthesizers. These machines automate the addition of reagents and the coupling process, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Deprotection: The Boc and Fmoc groups can be removed under specific conditions. Boc is typically removed using acidic conditions (e.g., TFA - trifluoroacetic acid), while Fmoc is removed using basic conditions (e.g., piperidine).
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).
Major Products
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Extended Peptides: Coupling reactions yield longer peptide chains.
科学的研究の応用
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme functions.
Material Science: Creating peptide-based materials with specific properties.
作用機序
The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The mechanism of action of the resulting peptides depends on their sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins, to exert their effects.
類似化合物との比較
Similar Compounds
Boc-Ala-OH.Fmoc-Lys(Boc)-OH: Similar structure but with alanine instead of threonine.
Boc-Thr(1)-OH.Fmoc-Arg(Boc)-OH: Similar structure but with arginine instead of lysine.
Uniqueness
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is unique due to the specific combination of threonine and lysine with their respective protecting groups. This combination allows for the synthesis of peptides with specific sequences and properties.
特性
分子式 |
C35H47N3O10 |
|---|---|
分子量 |
669.8 g/mol |
IUPAC名 |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C35H47N3O10/c1-21(28(29(39)40)38-33(44)48-35(5,6)7)46-30(41)27(18-12-13-19-36-31(42)47-34(2,3)4)37-32(43)45-20-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h8-11,14-17,21,26-28H,12-13,18-20H2,1-7H3,(H,36,42)(H,37,43)(H,38,44)(H,39,40)/t21-,27+,28+/m1/s1 |
InChIキー |
HEUQCFANJVBZTJ-MHWRTBLVSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



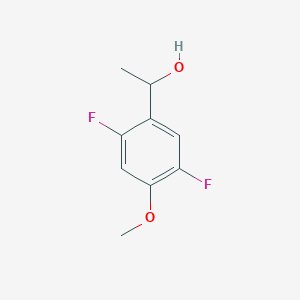
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)

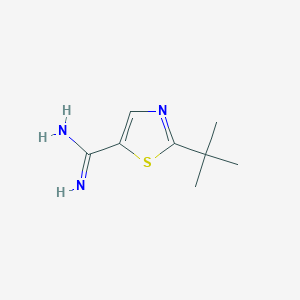
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
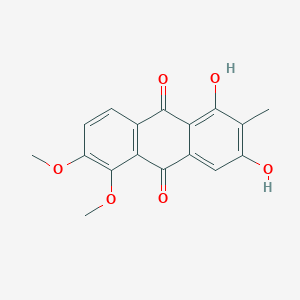
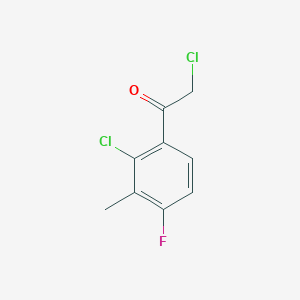


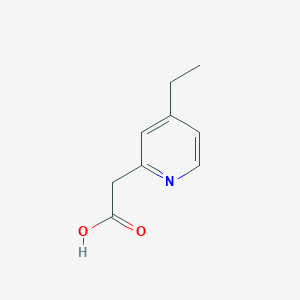
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
